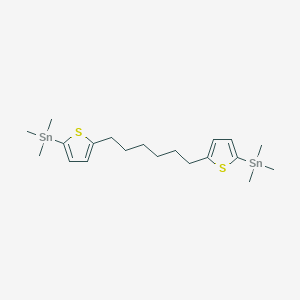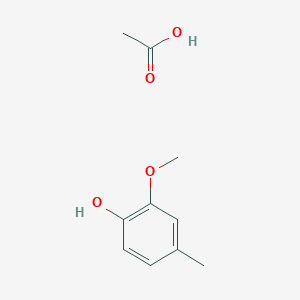
Phenol,2-methoxy-4-methyl-, 1-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-methoxy-4-methyl-, 1-acetate, also known as guaiacol acetate, is an organic compound with the molecular formula C9H10O3. It is a derivative of phenol, characterized by the presence of a methoxy group at the 2-position, a methyl group at the 4-position, and an acetate ester at the 1-position. This compound is known for its pleasant aroma and is used in various applications, including as a flavoring agent and in perfumery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-4-methyl-, 1-acetate can be synthesized through several methods. One common synthetic route involves the acetylation of guaiacol (2-methoxyphenol) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
C7H8O2+(CH3CO)2O→C9H10O3+CH3COOH
In this reaction, guaiacol reacts with acetic anhydride to form phenol, 2-methoxy-4-methyl-, 1-acetate and acetic acid .
Industrial Production Methods
Industrial production of phenol, 2-methoxy-4-methyl-, 1-acetate typically involves similar acetylation reactions but on a larger scale. The process may include additional purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-methoxy-4-methyl-, 1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of phenol derivatives with hydroxyl groups.
Substitution: Formation of brominated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2-methoxy-4-methyl-, 1-acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of fragrances, flavorings, and as a stabilizer in certain formulations
Mecanismo De Acción
The mechanism of action of phenol, 2-methoxy-4-methyl-, 1-acetate involves its interaction with biological molecules. The methoxy and acetate groups contribute to its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Phenol, 2-methoxy-4-methyl-, 1-acetate can be compared with other similar compounds such as:
Phenol, 2-methoxy-, acetate: Similar structure but lacks the methyl group at the 4-position.
Phenol, 2-methoxy-4-(1-propenyl)-, acetate: Contains a propenyl group instead of a methyl group.
Phenol, 2-methoxy-4-(methoxymethyl)-: Contains a methoxymethyl group instead of a methyl group
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Propiedades
Fórmula molecular |
C10H14O4 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
acetic acid;2-methoxy-4-methylphenol |
InChI |
InChI=1S/C8H10O2.C2H4O2/c1-6-3-4-7(9)8(5-6)10-2;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4) |
Clave InChI |
YLKUUKVEUPDOMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)OC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



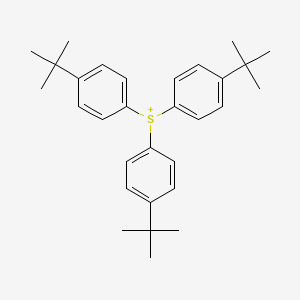

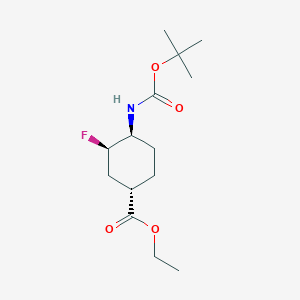
![[6-[6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate](/img/structure/B12091360.png)

![Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)-](/img/structure/B12091379.png)
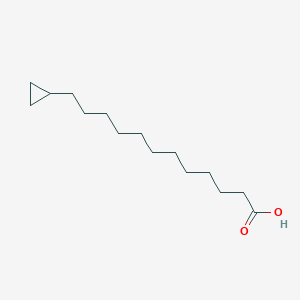

![(Butan-2-yl)[1-(4-iodophenyl)ethyl]amine](/img/structure/B12091391.png)
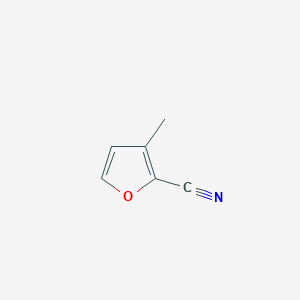

![tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B12091404.png)
